molecular formula C5H9ClN4 B2769779 2-Methylpyrazole-3-carboximidamide;hydrochloride CAS No. 2470436-65-6

2-Methylpyrazole-3-carboximidamide;hydrochloride

Cat. No. B2769779
CAS RN: 2470436-65-6
M. Wt: 160.61
InChI Key: ZNOZKTRPQQGJOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methylpyrazole-3-carboximidamide;hydrochloride” is a chemical compound with the CAS number 2470436-65-6. It is also known as “Pyridine-2-carboximidamide hydrochloride” and "2-Amidinopyridine hydrochloride" . The compound is used in various industries, including the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of “2-Methylpyrazole-3-carboximidamide;hydrochloride” is based on a pyrazole core, which is a five-membered ring with two nitrogen atoms . The exact structure would depend on the specific positions of the methyl and carboximidamide groups on the pyrazole ring .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Methylpyrazole-3-carboximidamide;hydrochloride” are not available, pyrazoles in general are known to participate in a variety of reactions. They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Scientific Research Applications

Antitumor and Antimicrobial Applications

  • Novel N-arylpyrazole-containing enaminones were synthesized, showing cytotoxic effects against human breast and liver carcinoma cell lines, comparable to 5-fluorouracil, indicating potential antitumor applications (S. Riyadh, 2011). Antimicrobial activity was also evaluated, demonstrating the potential of these compounds in combating microbial infections.

Antidepressant Properties

  • A series of 3-ethoxyquinoxalin-2-carboxamides, synthesized using a similar intermediate process involving carbodiimide hydrochloride, exhibited significant anti-depressant-like activity in forced swim tests, suggesting their utility as novel antidepressants (R. Mahesh et al., 2011).

Anticonvulsant Activity and Sodium Channel Blocking

  • New 3-aminopyrroles, which can be synthesized using similar chemical strategies, displayed considerable anticonvulsant activity with a lack of neurotoxicity, highlighting their potential as safer anticonvulsant medications (K. Unverferth et al., 1998).

Corrosion Inhibition

  • Heterocyclic diazoles, including pyrazoles, were investigated as corrosion inhibitors of iron, showing a decrease in corrosion current and an increase in charge-transfer resistance. These findings suggest the application of such compounds in protecting metals against acidic corrosion (K. Babić-Samardžija et al., 2005).

Anticancer and Anti-inflammatory Agents

  • Novel pyrazolopyrimidines derivatives were synthesized, displaying significant anticancer and anti-5-lipoxygenase activities, offering insights into their potential as therapeutic agents for cancer and inflammatory diseases (A. Rahmouni et al., 2016).

Safety and Hazards

Based on the available data, “2-Methylpyrazole-3-carboximidamide;hydrochloride” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

The future directions for “2-Methylpyrazole-3-carboximidamide;hydrochloride” could involve further exploration of its potential applications in various fields, including pharmaceuticals and organic synthesis . Additionally, more research could be conducted to fully understand its physical and chemical properties, as well as its safety and hazards .

properties

IUPAC Name

2-methylpyrazole-3-carboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4.ClH/c1-9-4(5(6)7)2-3-8-9;/h2-3H,1H3,(H3,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOZKTRPQQGJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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